(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Description
This compound is a fluorinated benzamide derivative featuring a naphtho[1,2-d]thiazole core with a methyl substituent at the 1-position and an (E)-configured imine bond.
Properties
IUPAC Name |
3-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-22-17-15-8-3-2-5-12(15)9-10-16(17)24-19(22)21-18(23)13-6-4-7-14(20)11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUXCMULRSESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and bioactive compound research. Its unique structural features, including the naphthothiazole core, suggest possible applications in various therapeutic areas, including anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 313.37 g/mol. The compound's structure can be analyzed using various spectroscopic techniques, revealing key functional groups that enhance its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 1-methylnaphtho[1,2-d]thiazol-2(1H)-amine with benzoyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or chloroform, with bases such as triethylamine or pyridine used to neutralize the hydrochloric acid produced during the reaction.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that naphthothiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.
Table 1: Summary of Anticancer Activity in Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| This compound | A549 (Lung Cancer) | 12 | Cell cycle arrest |
| Similar Naphthothiazole Derivative | HeLa (Cervical Cancer) | 10 | Kinase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. The presence of the fluorine atom and thiazole moiety is believed to enhance its interaction with microbial targets.
Case Study: Antimicrobial Testing
A study conducted on a series of naphthothiazole compounds demonstrated that those with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in cancer cells.
- Disruption of Cellular Signaling: The compound may interfere with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
Data Tables
Key Findings and Implications
- Electronic Effects: The fluorine atom in the target compound likely improves solubility and bioavailability compared to non-fluorinated analogs like 3ar .
- Applications : Naphthothiazole derivatives are prominent in materials science (e.g., OLEDs) and pharmaceuticals, though specific bioactivity data for the target compound remain unexplored .
- Synthetic Challenges : Complex condensation steps and purification of E/Z isomers (common in imine formation) are critical hurdles .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide?
The synthesis typically involves:
- Amide bond formation : Reacting fluorobenzoyl chloride derivatives with thiazole precursors under reflux conditions in anhydrous acetonitrile (e.g., as in fluorobenzamide synthesis via acyl chloride intermediates) .
- Thiazolylidene ring construction : A metal-free, three-component cascade reaction using ortho-haloanilines, acrylates, and aroyl isothiocyanates in water, promoted by triethylamine to form the thiazole core via intramolecular nucleophilic substitution .
- Cyclization strategies : Refluxing with epoxynaphthoquinone derivatives in acetonitrile to assemble the naphtho-thiazole system, as demonstrated in analogous compounds .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : Key signals include aromatic protons (7.8–8.5 ppm) for the naphtho-thiazole system, methyl groups (δ ~3.7 ppm for N-methyl), and fluorinated benzamide protons (split patterns due to fluorine coupling) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., M+H⁺ at m/z 309.1062 for similar thiazole derivatives) .
- X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N–H⋯N) and π-stacking interactions stabilizing the crystal lattice .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?
Density Functional Theory (DFT) studies on analogous benzothiazolylidene systems:
- Predict electronic transitions and frontier molecular orbitals (HOMO-LUMO gaps) influencing reactivity .
- Simulate intramolecular charge transfer mechanisms, critical for applications in optoelectronics or catalysis .
- Validate experimental spectroscopic data (e.g., NMR chemical shifts) through comparative analysis .
Q. What intermolecular interactions govern the crystal packing and stability of this compound?
- Classical hydrogen bonds : Centrosymmetric dimers formed via N–H⋯N interactions (e.g., bond length ~2.8 Å) .
- Non-classical interactions : C–H⋯F and C–H⋯O contacts contribute to layered packing motifs .
- π-π stacking : Overlap of naphtho-thiazole and benzamide rings enhances thermal stability .
Q. How can structural modifications optimize biological activity in related thiazolylidene derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring enhances metabolic stability and target affinity .
- Heterocyclic extensions : Adding methoxy or trimethoxyphenyl groups improves cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM in migration assays) .
- Mechanistic insights : Thiazole derivatives inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via amide anion conjugation, disrupting anaerobic metabolism .
Methodological Considerations
Q. What experimental controls are essential for validating synthetic reproducibility?
- Reaction monitoring : TLC or HPLC to track intermediate formation (e.g., thiourea intermediates in three-component syntheses) .
- Purification protocols : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (CH₃OH or acetonitrile) to isolate high-purity products .
- Catalyst screening : Testing bases (e.g., triethylamine vs. pyridine) for optimizing yields in thiazole cyclization .
Q. How can researchers resolve discrepancies in spectral data interpretation?
- Comparative analysis : Cross-referencing experimental NMR shifts with DFT-predicted values .
- Isotopic labeling : Using ¹⁹F NMR to confirm fluorine substitution patterns in fluorobenzamide derivatives .
- Crystallographic validation : Resolving ambiguous NOE signals via single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
